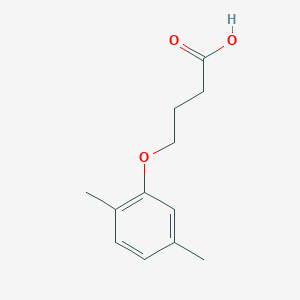

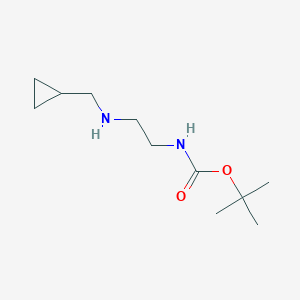

1-oxo-1-(p-tolyl)propan-2-yl 8-allyl-2-oxo-2H-chromene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-oxo-1-(p-tolyl)propan-2-yl 8-allyl-2-oxo-2H-chromene-3-carboxylate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is also known as ‘chromene’ and has a unique structure that makes it a promising candidate for further studies.

Scientific Research Applications

Synthesis and Structural Analysis

- Structural Characterization : Research has focused on the structural analysis and crystallization behavior of chromene derivatives. For instance, 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and related compounds have been structurally characterized, highlighting their anti-rotamer conformation and the potential for forming polymorphs, which is crucial for understanding the physical properties and reactivity of these compounds (Reis et al., 2013).

Catalytic Applications and Reactions

- Copper-Catalyzed Reactions : Studies on copper-catalyzed decarboxylative alkenylation of sp3 C–H bonds with cinnamic acids have been conducted, demonstrating a novel pathway for the functionalization of various sp3 C–H bonds via radical addition–elimination, which is relevant for synthesizing chromene derivatives and exploring their applications in natural products and pharmaceuticals (Cui et al., 2012).

Biological and Pharmacological Potential

- Antineoplastic Activity : Chromene derivatives have been synthesized and evaluated for their antineoplastic activities against human tumor cell lines. Compounds such as 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives have shown promising results, indicating the potential of these compounds as leads for antitumor activity studies (Gašparová et al., 2013).

Host-Guest Interactions

- Supramolecular Chemistry : Research into the photophysical behavior of complexes formed between cucurbit[7]uril and coumarin-derivative dyes has revealed insights into the formation of supramolecular ternary complexes with mercuric ions. These studies contribute to the understanding of host-guest chemistry and the potential applications of these complexes in sensing and catalysis (Aliaga et al., 2015).

Novel Synthetic Approaches

- One-Pot Synthesis : Innovative synthetic routes have been developed for chromene derivatives, such as the rapid synthesis of 4-oxo-4H-chromene-3-carboxylic acid, which serves as an important intermediate for many biologically active compounds. This highlights the ongoing efforts to streamline the synthesis of chromene derivatives for various scientific and industrial applications (Zhu et al., 2014).

properties

IUPAC Name |

[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-oxo-8-prop-2-enylchromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O5/c1-4-6-17-7-5-8-18-13-19(23(26)28-21(17)18)22(25)27-15(3)20(24)16-11-9-14(2)10-12-16/h4-5,7-13,15H,1,6H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJWQFGIMTWMMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2753895.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2753899.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetamide](/img/structure/B2753908.png)

![1'-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2753910.png)

![N-[(1-Aminocycloheptyl)methyl]-2-phenyl-1,3-oxazole-5-carboxamide;hydrochloride](/img/structure/B2753912.png)

![Methyl 4-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2753915.png)

![6-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2753916.png)